molecular formula C22H19N3O3 B13125951 1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione CAS No. 914981-55-8

1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione

Cat. No.: B13125951
CAS No.: 914981-55-8
M. Wt: 373.4 g/mol
InChI Key: XEOODHWRCJISCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthraquinone derivativesThe reaction conditions often require the use of solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce anthracene derivatives .

Properties

CAS No.

914981-55-8

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

1-(2-aminooxyethylamino)-4-anilinoanthracene-9,10-dione

InChI

InChI=1S/C22H19N3O3/c23-28-13-12-24-17-10-11-18(25-14-6-2-1-3-7-14)20-19(17)21(26)15-8-4-5-9-16(15)22(20)27/h1-11,24-25H,12-13,23H2

InChI Key

XEOODHWRCJISCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NCCON)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.